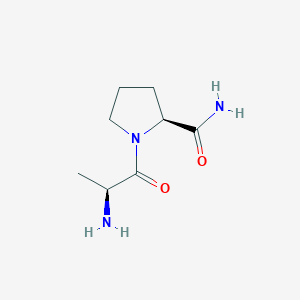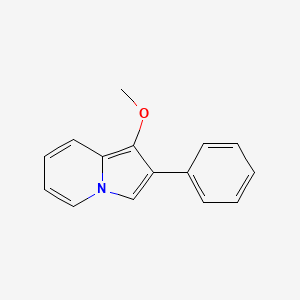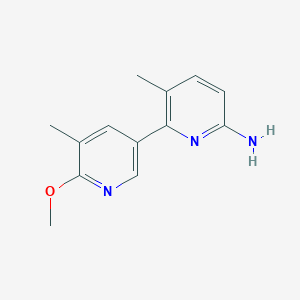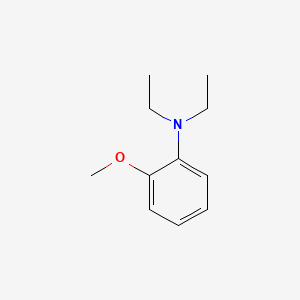
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one
Descripción general
Descripción
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound with a unique structure that includes an oxazolidinone ring, an aniline group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with phenyl isocyanate, followed by cyclization with sulfur-containing reagents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aniline and phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the aniline and sulfanylidene groups, making it less versatile in terms of chemical reactivity.
2-Sulfanylidene-1,3-oxazolidin-4-one: Similar structure but without the aniline and phenyl groups, affecting its biological activity and applications.
Uniqueness
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the aniline and phenyl groups allows for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
131807-30-2 |
|---|---|
Fórmula molecular |
C15H12N2O2S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-anilino-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14-13(11-7-3-1-4-8-11)19-15(20)17(14)16-12-9-5-2-6-10-12/h1-10,13,16H |
Clave InChI |
DXTMVZPUXJRJBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)N(C(=S)O2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)


![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)


